molecular formula C10H10ClNO B6170623 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1319743-56-0

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B6170623
CAS No.: 1319743-56-0
M. Wt: 195.6
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Description

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 6th position and two methyl groups at the 3rd position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroindole with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole compounds with various functional groups.

Scientific Research Applications

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloroindole: Lacks the two methyl groups at the 3rd position.

    3,3-dimethylindole: Lacks the chlorine atom at the 6th position.

    2,3-dihydro-1H-indol-2-one: Lacks both the chlorine atom and the methyl groups.

Uniqueness

6-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the chlorine atom and the two methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1319743-56-0

Molecular Formula

C10H10ClNO

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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